

Comparative Toxicological Profile: 8,9-Z-Abamectin B1a vs. Abamectin B1a

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Compound of Interest

Compound Name: 8,9-Z-Abamectin B1a

Cat. No.: B106482

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of **8,9-Z-Abamectin B1a** and its parent compound, Abamectin B1a. **8,9-Z-Abamectin B1a** is a photodegradation product of Abamectin B1a.^[1] The data presented herein is collated from toxicological assessments to support risk evaluation and further research.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative toxicity data for **8,9-Z-Abamectin B1a** and Abamectin B1a.

Table 1: Acute Oral Toxicity (LD50)

Compound	Species	Strain	Vehicle	LD50 (mg/kg bw)	Reference
8,9-Z- Abamectin B1a	Mouse	CD-1	Not Specified	217	[1] [2]
Mouse	CF-1	Not Specified	20	[1] [2]	
Abamectin B1a	Rat	Not Specified	Sesame Oil	11	[3]
Rat	Not Specified	Water	214	[1]	
Mouse	Not Specified	Not Specified	14	[3]	

Table 2: Developmental Toxicity

Compound	Species	Dosage (mg/kg bw/day)	NOAEL (Maternal & Embryo/Fetal Toxicity)	Reference
8,9-Z-Abamectin B1a	Rat	0, 0.25, 0.5, 1.0	1.0 mg/kg bw/day (highest dose tested)	[1]

Table 3: Genotoxicity

Compound	Test System	Metabolic Activation	Result	Reference
8,9-Z-Abamectin B1a	Bacterial Gene Mutation Assay	With and Without	Non-mutagenic	[1] [2]

Toxicological Assessment Conclusion

Based on the available data, the Joint Meeting on Pesticide Residues (JMPR) concluded that the 8,9-Z isomer of abamectin B1a is of no greater toxicity than the parent abamectin B1a.[\[1\]](#)

An Acceptable Daily Intake (ADI) of 0–0.002 mg/kg bw was established for the sum of abamectin and its 8,9-Z isomer.^[1]

Experimental Protocols

Acute Oral Toxicity Studies

While specific detailed protocols for the cited studies are not available, acute oral toxicity studies generally follow standardized guidelines (e.g., OECD Test Guideline 420, 423, or 425). A typical protocol involves:

- **Animal Selection:** Healthy, young adult rodents of a specific strain are used.
- **Acclimatization:** Animals are acclimatized to laboratory conditions.
- **Dosing:** The test substance is administered in a single oral dose via gavage. The vehicle used to dissolve or suspend the substance is also administered to a control group.
- **Observation:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
- **Data Analysis:** The LD50, the statistically estimated dose that would be lethal to 50% of the animals, is calculated.

Developmental Toxicity Study

Developmental toxicity studies are typically conducted in accordance with guidelines such as OECD Test Guideline 414. The general procedure is as follows:

- **Mating:** Female animals are mated, and the day of conception is determined.
- **Dosing:** The test substance is administered daily to pregnant females during the period of organogenesis.
- **Maternal Observation:** Dams are observed for signs of toxicity, and body weight and food consumption are monitored.
- **Fetal Examination:** Shortly before parturition, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.

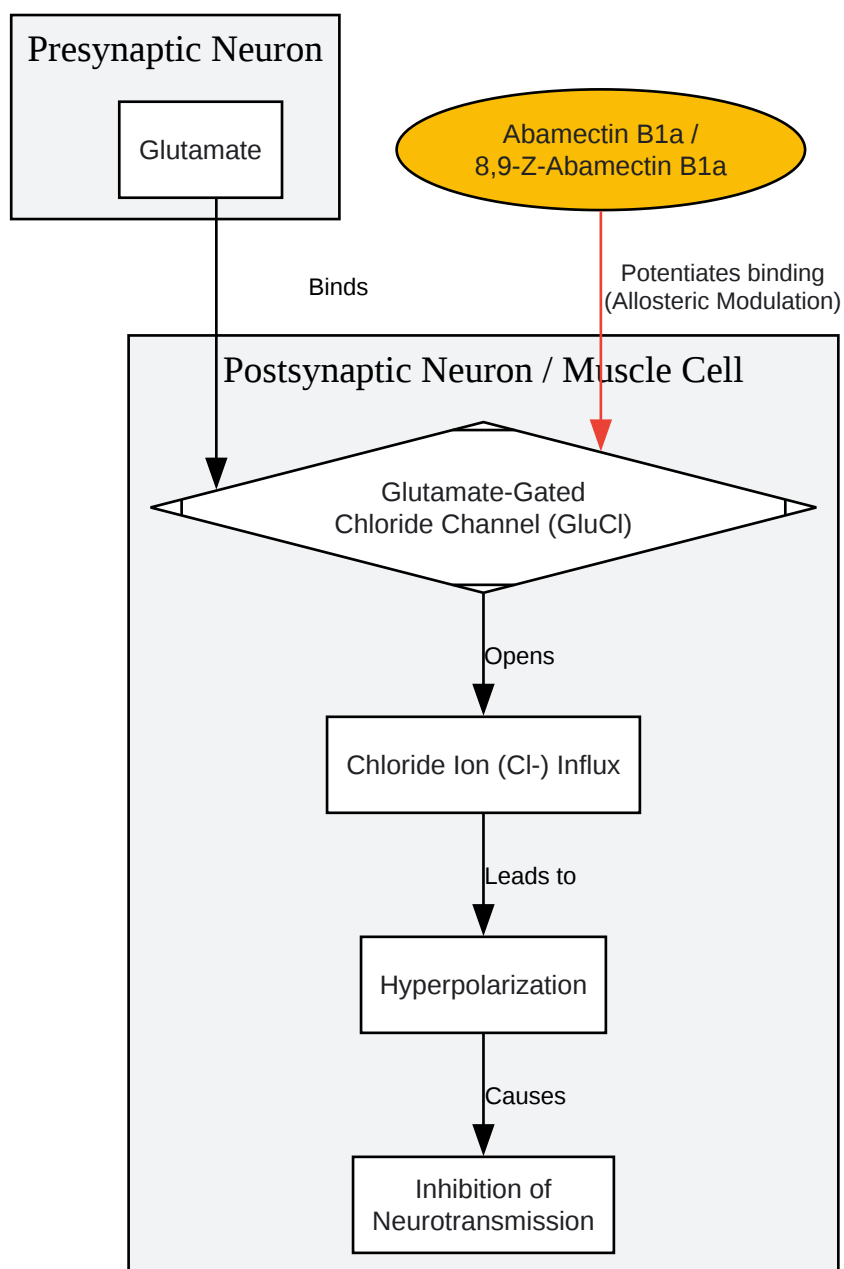
Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the genotoxic potential of a substance and is typically performed according to OECD Test Guideline 471.

- Bacterial Strains: Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli* are used.
- Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).
- Incubation: The treated bacteria are plated on a minimal medium that lacks the required amino acid.
- Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

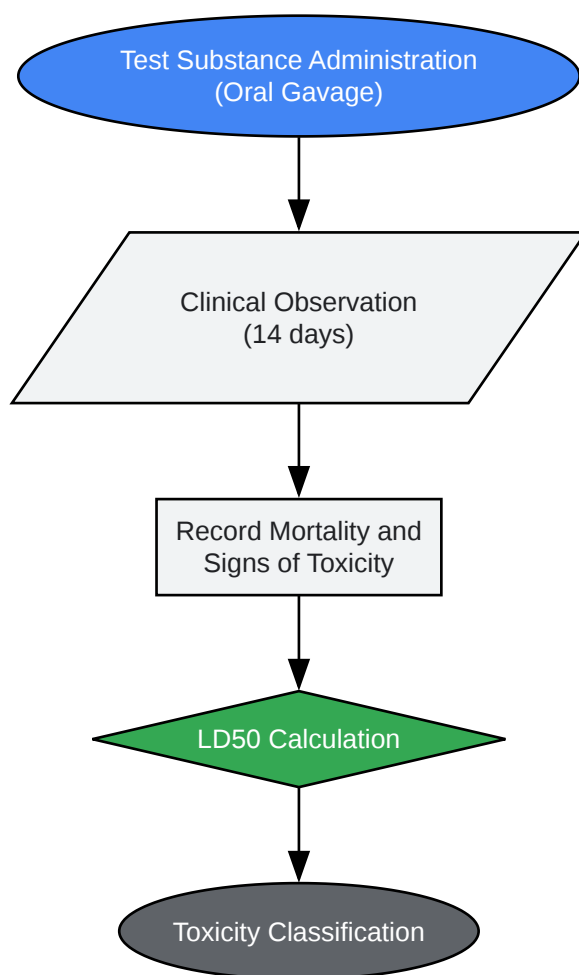
Mechanism of Action: Avermectin Neurotoxicity

Avermectin, like other avermectins, exerts its primary toxic effect by interfering with neural and neuromuscular transmission in invertebrates.[3] It acts as a glutamate-gated chloride channel (GluCl) allosteric modulator.[4] In mammals, at high doses, avermectin can penetrate the blood-brain barrier and cause symptoms of CNS depression.[3]



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Caption: Avermectin's mechanism of neurotoxicity.



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Caption: Workflow for an acute oral toxicity study.

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- To cite this document: BenchChem. [Comparative Toxicological Profile: 8,9-Z-Abamectin B1a vs. Abamectin B1a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106482#comparative-toxicity-of-8-9-z-abamectin-b1a-and-abamectin-b1a]

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